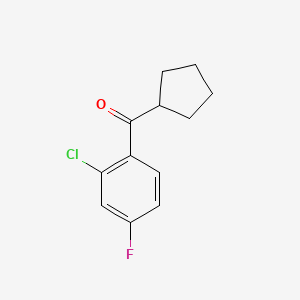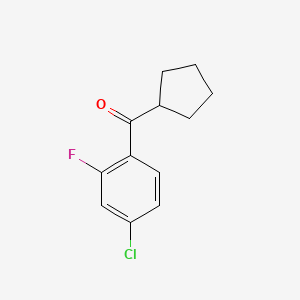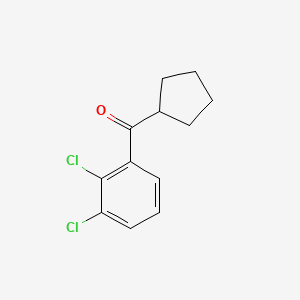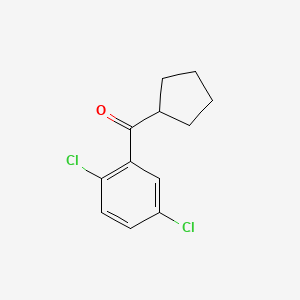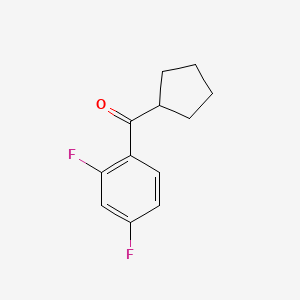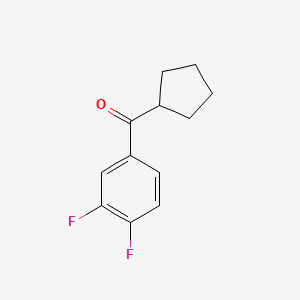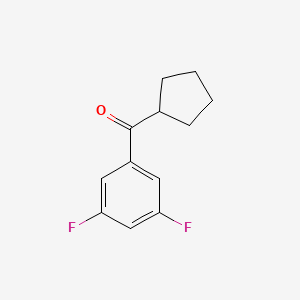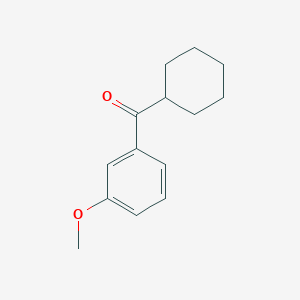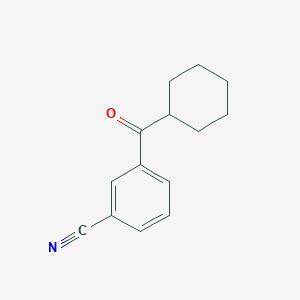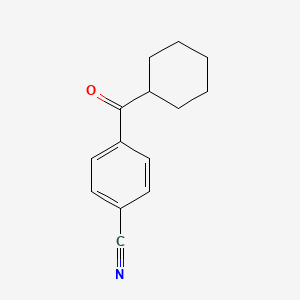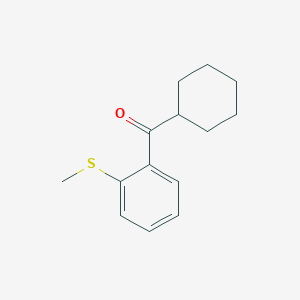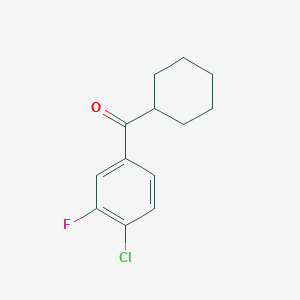![molecular formula C18H23NO3 B1324842 Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate CAS No. 898764-91-5](/img/structure/B1324842.png)
Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate is an organic compound with a complex structure that includes a pyrrolidine ring and a valerate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate typically involves multi-step organic reactions. One common method includes the condensation of a pyrrolidine derivative with a valerate ester under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]pentanoate
- Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]butanoate
Uniqueness
Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate is unique due to its specific structure, which includes a pyrrolidine ring and a valerate ester. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
ethyl 5-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-22-18(21)7-5-6-17(20)16-10-8-15(9-11-16)14-19-12-3-4-13-19/h3-4,8-11H,2,5-7,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLFRDSHUDTULS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CC=CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643062 |
Source


|
| Record name | Ethyl 5-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-91-5 |
Source


|
| Record name | Ethyl 5-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
